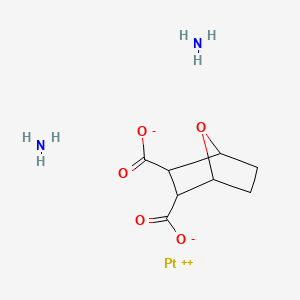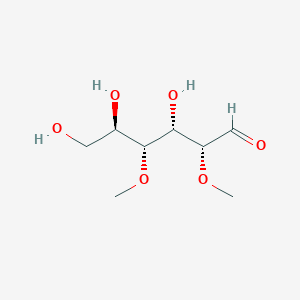
Ethanediamide, N-decyl-N'-(4-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanediamide backbone with a decyl group and a 4-hydroxyphenyl group attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- typically involves the reaction of decylamine with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the decyl group can interact with hydrophobic regions of proteins or cell membranes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanediamide, N1-(4-hydroxyphenyl)-N2-octadecyl-
- N-(4-Hydroxyphenyl)retinamide
Uniqueness
Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
93628-83-2 |
|---|---|
Molekularformel |
C18H28N2O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-decyl-N'-(4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-4-5-6-7-8-9-14-19-17(22)18(23)20-15-10-12-16(21)13-11-15/h10-13,21H,2-9,14H2,1H3,(H,19,22)(H,20,23) |
InChI-Schlüssel |
CHHDDQWMWGHLQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















